
chlorodicarbonylrhodium(I) dimmer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlorodicarbonylrhodium(I) dimer, also known as di-μ-chloro-tetracarbonyldirhodium(I), is a coordination compound with the formula [Rh(CO)2Cl]2. This compound is notable for its use as a catalyst in various organic reactions, including carbonylation, hydroformylation, and cycloaddition reactions. It is a red to red-brown powder that is sensitive to air and must be stored in a cold environment .
Métodos De Preparación
Chlorodicarbonylrhodium(I) dimer can be synthesized through several methods. One common synthetic route involves the reaction of rhodium trichloride with carbon monoxide in the presence of a reducing agent. The reaction typically takes place in an organic solvent such as benzene or methylene chloride, and the product is isolated by crystallization . Industrial production methods often involve similar reaction conditions but are scaled up to produce larger quantities of the compound .
Análisis De Reacciones Químicas
Chlorodicarbonylrhodium(I) dimer undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state rhodium complexes.
Reduction: It can be reduced to form lower oxidation state rhodium complexes.
Substitution: It undergoes substitution reactions where the carbonyl or chloride ligands are replaced by other ligands.
Carbonylation: It reacts with carbon monoxide to form rhodium carbonyl complexes.
Hydroformylation: It catalyzes the addition of formyl groups to alkenes.
Cycloaddition: It participates in cycloaddition reactions with alkenes, alkynes, and allenes
Common reagents used in these reactions include carbon monoxide, hydrogen, and various organic ligands. The major products formed from these reactions are often rhodium complexes with different ligands and oxidation states .
Aplicaciones Científicas De Investigación
Chlorodicarbonylrhodium(I) dimer has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism by which chlorodicarbonylrhodium(I) dimer exerts its effects involves the coordination of the rhodium center with various ligands. The rhodium atom can undergo oxidative addition, reductive elimination, and ligand exchange reactions, which are key steps in many catalytic cycles. The molecular targets and pathways involved depend on the specific reaction and ligands used .
Comparación Con Compuestos Similares
Chlorodicarbonylrhodium(I) dimer can be compared with other rhodium complexes such as:
Rhodium(III) chloride: A common precursor for many rhodium complexes, but less active as a catalyst.
Rhodium(II) acetate dimer: Used in similar catalytic applications but has different reactivity and stability.
Chlorobis(cyclooctadiene)rhodium(I) dimer: Another rhodium(I) complex with different ligands, used in different catalytic reactions
Chlorodicarbonylrhodium(I) dimer is unique due to its specific ligand environment and its ability to catalyze a wide range of organic reactions efficiently .
Propiedades
Fórmula molecular |
C4H2Cl2O4Rh2+ |
|---|---|
Peso molecular |
390.77 g/mol |
Nombre IUPAC |
carbon monoxide;dichloroniorhodium(1-);rhodium |
InChI |
InChI=1S/4CO.2ClH.2Rh/c4*1-2;;;;/h;;;;2*1H;;/q;;;;;;;+1 |
Clave InChI |
DJDMLEXKWQIKCT-UHFFFAOYSA-N |
SMILES canónico |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[ClH+][Rh-][ClH+].[Rh] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


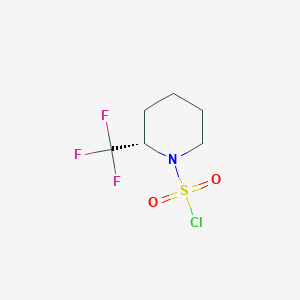
![2-[2-(2-methoxyethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13902556.png)
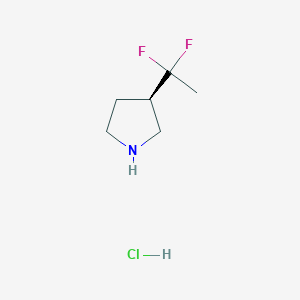




![Sodium 7-bromo-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate](/img/structure/B13902587.png)

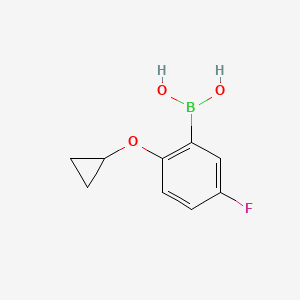
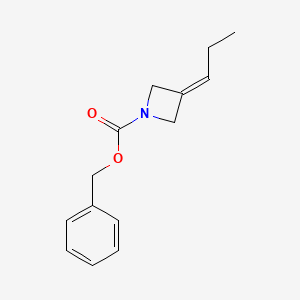
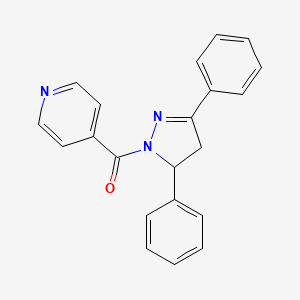
![[13-Acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate](/img/structure/B13902616.png)
![N-[(2-methyl-1H-indol-3-yl)-(3,4,5-trimethoxyphenyl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B13902624.png)
